molecular formula C15H19NO3 B2499236 benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate CAS No. 143321-94-2

benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate

Cat. No. B2499236
CAS RN: 143321-94-2
M. Wt: 261.321
InChI Key: XRVPHGWCSXRKAY-WEVVVXLNSA-N
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Description

The compound “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H19NO3 . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the members .


Molecular Structure Analysis

The molecular structure of “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a benzyl group and a propenyl group, which is further substituted with a hydroxy group .

Scientific Research Applications

Cholinesterase Inhibition

Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate: and its analogs have been investigated as potential cholinesterase inhibitors. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play crucial roles in neurotransmission. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of cholinesterases is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Some key findings include:

Antitubercular Activity

Indole derivatives derived from benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate have been explored for their antitubercular potential. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These compounds exhibited promising activity against these bacterial strains .

Cytotoxicity Assessment

Researchers have evaluated the cytotoxicity of various benzyl pyrrolidine-1-carboxylates, including our compound of interest. Using a human monocytic leukemia THP-1 cell line, they found that these compounds demonstrated insignificant toxicity. This information is crucial for assessing their safety profiles in potential therapeutic applications .

Legacy Product Information

It’s worth noting that benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate was originally part of the Acros Organics product portfolio. While some documentation and label information may refer to the legacy brand, the compound’s biological potential remains a subject of active research .

Future Directions

The future directions for research on “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. In particular, the development of new synthetic strategies and the investigation of their mechanism of action could provide valuable insights for the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,14,17H,4,8,10-12H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVPHGWCSXRKAY-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate

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